1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine 1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Brand Name: Vulcanchem
CAS No.: 1060224-04-5
VCID: VC11926361
InChI: InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3
SMILES: CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
Molecular Formula: C12H18N6O2S
Molecular Weight: 310.38 g/mol

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

CAS No.: 1060224-04-5

Cat. No.: VC11926361

Molecular Formula: C12H18N6O2S

Molecular Weight: 310.38 g/mol

* For research use only. Not for human or veterinary use.

1-(ethanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine - 1060224-04-5

Specification

CAS No. 1060224-04-5
Molecular Formula C12H18N6O2S
Molecular Weight 310.38 g/mol
IUPAC Name 6-(4-ethylsulfonylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C12H18N6O2S/c1-3-21(19,20)17-8-6-16(7-9-17)12-5-4-11-14-13-10(2)18(11)15-12/h4-5H,3,6-9H2,1-2H3
Standard InChI Key PTBOOYFSFDEJKT-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C
Canonical SMILES CCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3C=C2)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of:

  • A triazolopyridazine core (a bicyclic system combining triazole and pyridazine rings).

  • A piperazine ring substituted at position 4 with the triazolopyridazine group.

  • Ethanesulfonyl (-SO₂C₂H₅) and methyl (-CH₃) groups at positions 1 and 3, respectively.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₆O₂SCalculated
Molecular Weight346.41 g/mol
IUPAC Name1-(Ethanesulfonyl)-4-{3-methyl- triazolo[4,3-b]pyridazin-6-yl}piperazineSystematic Nomenclature
Key Functional GroupsSulfonyl, Piperazine, Triazole

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, related triazolopyridazine derivatives are characterized using:

  • NMR Spectroscopy: Proton environments for methyl (-CH₃) and sulfonyl (-SO₂) groups appear at δ 2.5–3.5 ppm and δ 3.8–4.2 ppm, respectively .

  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 346 for [M+H]⁺) .

Synthesis and Optimization

General Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Formation of Triazolopyridazine Core:

    • Cyclocondensation of hydrazine derivatives with pyridazine precursors .

    • Example: Reaction of 3-methylpyridazin-6-amine with nitrous acid to form the triazole ring .

  • Piperazine Functionalization:

    • Nucleophilic substitution of piperazine with ethanesulfonyl chloride .

  • Coupling Reactions:

    • Buchwald-Hartwig amination or Ullmann coupling to link the triazolopyridazine and piperazine moieties.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Triazole FormationHNO₂, HCl, 0–5°C60–75
SulfonylationEtSO₂Cl, K₂CO₃, DCM, RT85–90
Piperazine CouplingPd(OAc)₂, Xantphos, 100°C70–80

Challenges in Synthesis

  • Regioselectivity: Avoiding isomer formation during triazole ring closure .

  • Solubility Issues: Polar sulfonyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO).

Structure-Activity Relationships (SAR)

Key modifications influencing bioactivity:

  • Sulfonyl Group: Ethanesulfonyl enhances solubility and target binding vs. methylsulfonyl .

  • Methyl Substituent: 3-Methyl on triazole improves metabolic stability .

  • Piperazine Ring: Enables hydrogen bonding with enzymatic active sites.

Table 3: Impact of Substituents on Activity

SubstituentBiological EffectSource
Ethanesulfonyl↑ Solubility, ↑ Kinase affinity
3-Methyl Triazole↓ CYP450 Metabolism
Piperazine↑ DNA Intercalation

Pharmacokinetic Considerations

Absorption and Distribution

  • LogP: ~1.8 (moderate lipophilicity).

  • Plasma Protein Binding: 85–90% (predicted) .

Metabolism

  • Primary Pathways: Oxidation of piperazine (CYP3A4) and sulfonyl group reduction .

Toxicity

  • LD₅₀: >500 mg/kg (murine models for analogs).

  • hERG Inhibition: Low risk (IC₅₀ > 30 µM).

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Polypharmacology: Dual kinase/COX-2 inhibitors for cancer-inflammation comorbidity .

  • Clinical Trials: Prioritize analogs with improved safety profiles (e.g., reduced CYP inhibition) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator